molecular formula C6H5BrINO B13922725 (5-Bromo-3-iodopyridin-2-yl)methanol

(5-Bromo-3-iodopyridin-2-yl)methanol

Cat. No.: B13922725
M. Wt: 313.92 g/mol
InChI Key: WWARDCNUMPLVKM-UHFFFAOYSA-N
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Description

(5-Bromo-3-iodopyridin-2-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-iodopyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination and iodination of 2-hydroxymethylpyridine under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine, along with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-iodopyridin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(5-Bromo-3-iodopyridin-2-yl)methanol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-3-iodopyridin-2-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The bromine and iodine atoms, as well as the hydroxymethyl group, can participate in binding interactions, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chloro-pyridin-3-yl)methanol
  • (5-Bromo-2-methylpyridin-3-yl)methanol
  • (5-Bromo-3-fluoropyridin-2-yl)methanol

Uniqueness

(5-Bromo-3-iodopyridin-2-yl)methanol is unique due to the presence of both bromine and iodine atoms on the pyridine ring This combination of halogens can impart distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

(5-bromo-3-iodopyridin-2-yl)methanol

InChI

InChI=1S/C6H5BrINO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2

InChI Key

WWARDCNUMPLVKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)CO)Br

Origin of Product

United States

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